molecular formula C6H3N3O2S B8200866 5-Nitrobenzo[d][1,2,3]thiadiazole CAS No. 13599-78-5

5-Nitrobenzo[d][1,2,3]thiadiazole

Cat. No.: B8200866
CAS No.: 13599-78-5
M. Wt: 181.17 g/mol
InChI Key: ZILDNWITORTJMS-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d][1,2,3]thiadiazole is a heterocyclic aromatic compound that contains a benzene ring fused to a thiadiazole ring with a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitrobenzo[d][1,2,3]thiadiazole can be synthesized through several methods. One common approach involves the nitration of 1,2,3-benzothiadiazole using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods

Industrial production of 5-nitro-1,2,3-benzothiadiazole often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[d][1,2,3]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitrobenzo[d][1,2,3]thiadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-1,2,3-benzothiadiazole involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitrobenzo[d][1,2,3]thiadiazole is unique due to the specific positioning of the nitro group, which significantly influences its electronic properties and reactivity. This makes it particularly valuable in the design of advanced materials and pharmaceuticals .

Properties

IUPAC Name

5-nitro-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-6-5(3-4)7-8-12-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILDNWITORTJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500341
Record name 5-Nitro-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13599-78-5
Record name 5-Nitro-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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